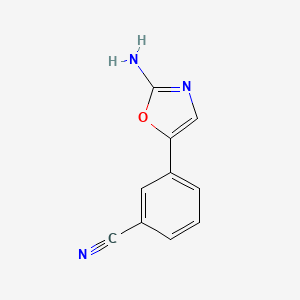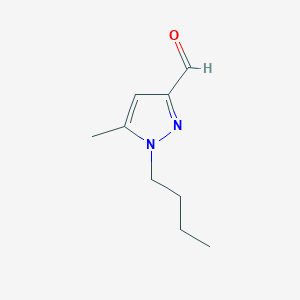
Thiophene, 2-methyl-5-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2-methyl-5-(trifluoromethyl)- is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-methyl-5-(trifluoromethyl)-, can be achieved through several methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For example, the Suzuki–Miyaura coupling reaction is widely used for the synthesis of thiophene derivatives due to its mild reaction conditions and functional group tolerance .
化学反応の分析
Types of Reactions
Thiophene, 2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert thiophene derivatives into their corresponding dihydro or tetrahydro forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
Thiophene, 2-methyl-5-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of Thiophene, 2-methyl-5-(trifluoromethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Thiophene, 2-methyl-: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
Thiophene, 2-(trifluoromethyl)-: Lacks the methyl group, which can affect its reactivity and applications.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: An aromatic amine with different functional groups, leading to distinct properties and applications.
Uniqueness
The presence of both the methyl and trifluoromethyl groups in Thiophene, 2-methyl-5-(trifluoromethyl)- makes it unique, as these groups can influence the compound’s electronic properties, reactivity, and biological activity. This combination of substituents can enhance its potential in various applications, from material science to medicinal chemistry .
特性
分子式 |
C6H5F3S |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
2-methyl-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 |
InChIキー |
RSNNHKFOJCLWBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)






![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)


